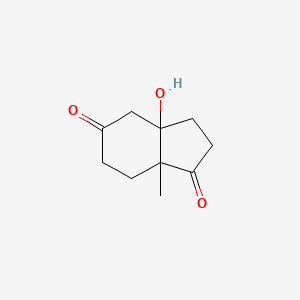![molecular formula C10H20N2O2 B13903624 N-[2-(butanoylamino)ethyl]butanamide CAS No. 925-49-5](/img/structure/B13903624.png)
N-[2-(butanoylamino)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)ethyl]butanamide typically involves the reaction of butanoyl chloride with ethylenediamine under controlled conditions . The reaction proceeds as follows:
Reactants: Butanoyl chloride and ethylenediamine.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is usually carried out at room temperature.
Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(butanoylamino)ethyl]butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Butanoic acid derivatives.
Reduction: Ethylenediamine derivatives.
Substitution: N-substituted butanamides.
Scientific Research Applications
N-[2-(butanoylamino)ethyl]butanamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(butanoylamino)ethyl]butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The ethylene bridge allows for flexibility in binding, making it a versatile molecule in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Ethylenebisbutyramide
- N,N’-Ethylenbis-butyramid
- N,N’-ethane-1,2-diyldibutanamide
- N,N’-Aethandiyl-bis-butyramid
Uniqueness
N-[2-(butanoylamino)ethyl]butanamide is unique due to its specific structural features, such as the ethylene bridge connecting two butanamide groups. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
925-49-5 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-[2-(butanoylamino)ethyl]butanamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-9(13)11-7-8-12-10(14)6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
AIWAFUBJIYAIGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCNC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



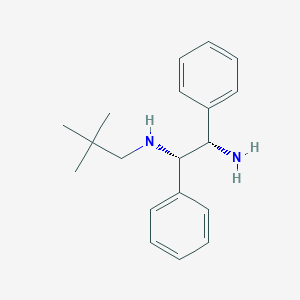

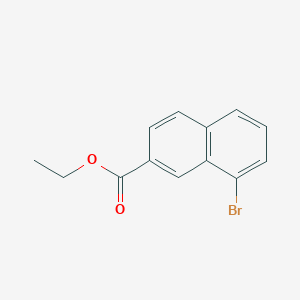
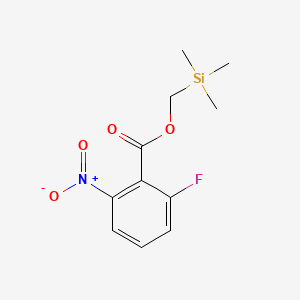
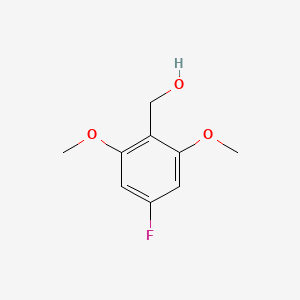
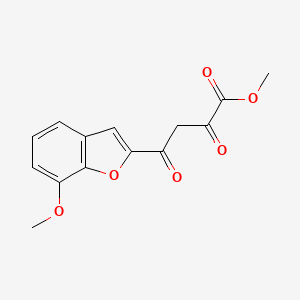
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)

![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
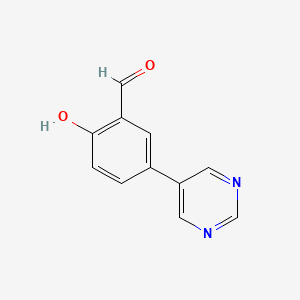
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
